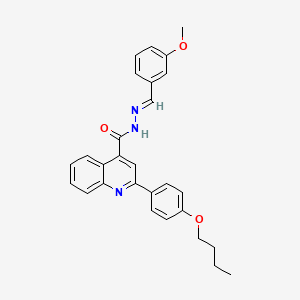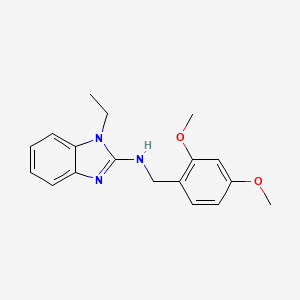
2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide, also known as BMQC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQC belongs to the class of hydrazones and is synthesized by the reaction between 4-butoxyaniline and 3-methoxybenzaldehyde in the presence of hydrazine hydrate and glacial acetic acid.
Mecanismo De Acción
The mechanism of action of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide involves the activation of various signaling pathways, including AMPK, Nrf2, and NF-κB. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide activates the AMPK pathway by increasing the AMP/ATP ratio and promoting the phosphorylation of AMPK. Activated AMPK regulates glucose metabolism and energy homeostasis by promoting glucose uptake and fatty acid oxidation. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also activates the Nrf2 pathway by promoting the translocation of Nrf2 to the nucleus and inducing the expression of antioxidant enzymes and detoxifying enzymes. Activated Nrf2 protects cells from oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide inhibits the NF-κB pathway by suppressing the phosphorylation of inhibitor of kappa B (IκB) and preventing the translocation of NF-κB to the nucleus. Inhibition of NF-κB reduces the production of pro-inflammatory cytokines and inhibits the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects, including anticancer, antidiabetic, and neuroprotective activities. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In diabetes research, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide reduces the blood glucose levels and improves insulin sensitivity by activating the AMPK pathway and inhibiting the activity of PTP1B. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also has neuroprotective activity against oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its easy synthesis method, high yield, and purity. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide is also stable under normal laboratory conditions and can be easily stored for future use. However, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation techniques.
Direcciones Futuras
Future research on 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide should focus on its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide can also be modified to enhance its selectivity and potency against specific disease targets. The combination of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide with other drugs or therapies can also be explored to improve its therapeutic outcomes. Further studies on the safety and toxicity of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide are also necessary to ensure its clinical application.
Métodos De Síntesis
The synthesis of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide involves the reaction between 4-butoxyaniline and 3-methoxybenzaldehyde in the presence of hydrazine hydrate and glacial acetic acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours, and the product is obtained in the form of yellow crystals after recrystallization from ethanol. The yield of 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide is around 60-70%, and the purity can be determined by thin-layer chromatography and melting point analysis.
Aplicaciones Científicas De Investigación
2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
In diabetes research, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been shown to have antidiabetic activity by reducing the blood glucose levels and improving insulin sensitivity. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and energy homeostasis. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling.
In neurodegenerative disorder research, 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide has been shown to have neuroprotective activity against oxidative stress and inflammation. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which induces the expression of antioxidant enzymes and detoxifying enzymes. 2-(4-butoxyphenyl)-N'-(3-methoxybenzylidene)-4-quinolinecarbohydrazide also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB).
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-3-4-16-34-22-14-12-21(13-15-22)27-18-25(24-10-5-6-11-26(24)30-27)28(32)31-29-19-20-8-7-9-23(17-20)33-2/h5-15,17-19H,3-4,16H2,1-2H3,(H,31,32)/b29-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVLRUNQNBCYPJ-VUTHCHCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)

![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)
